Disperse Orange 30

Vue d'ensemble

Description

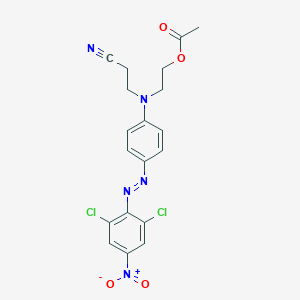

Disperse Orange 30 is a synthetic organic compound with the molecular formula C19H17Cl2N5O4 and a molecular weight of 450.28 . It is also known by various names such as this compound and Terasil Brown 2RFL . This compound is primarily used as a dye in various industrial applications due to its vibrant color properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Orange 30 involves multiple steps. The initial step typically includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N-(2-cyanoethyl)aniline . The final step involves the acetylation of the resulting compound to form the acetate ester . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency . The process involves stringent quality control measures to ensure the final product meets the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions

Disperse Orange 30 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the azo and nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative .

Applications De Recherche Scientifique

Scientific Research Applications

Disperse Orange 30 has several notable applications in scientific research:

- Textile Dyeing : It is extensively used for dyeing synthetic fibers due to its high color strength and fastness properties. Studies have shown that conditions such as temperature, pressure, and dyeing time significantly affect the dye's performance on materials like polyethylene terephthalate (PET) fibers .

- Analytical Chemistry : The dye serves as a colorant in analytical techniques for detecting and quantifying various substances. Its distinct color properties allow for effective visualization in chromatography and spectrophotometry.

- Biological Staining : this compound is employed in biological staining methods to visualize cellular components under microscopy. Its ability to bind to specific cellular structures enhances contrast and detail in biological samples.

- Environmental Studies : Research has focused on the environmental impact of this compound, particularly its persistence in ecosystems and potential toxicity to aquatic organisms. Studies indicate that while it may not bioaccumulate significantly, it can remain in sediments and affect local biota .

Environmental Impact and Safety Assessments

The Government of Canada has conducted assessments on this compound, concluding that while the dye is persistent in the environment, it does not pose significant risks to human health or ecosystems at typical exposure levels. The assessment indicated that most of the dye released into the environment tends to end up in solid waste disposal sites or sediments rather than accumulating in organisms .

Persistence and Bioaccumulation

- Persistence : this compound has been classified as persistent due to its chemical structure and low solubility in water. It tends to adsorb onto particles, leading to sedimentation rather than being transported long distances .

- Bioaccumulation : Experimental data suggest low potential for bioaccumulation, as indicated by minimal detection levels in aquatic organisms . This characteristic reduces concerns about long-term ecological impacts.

Dyeing Processes Using Supercritical Carbon Dioxide

A significant study explored the use of supercritical carbon dioxide as a solvent for dyeing PET fibers with this compound. The research employed a factorial design to optimize conditions such as temperature and pressure, revealing that higher operational parameters yielded better color strength and fastness . The findings suggest that using supercritical carbon dioxide can enhance energy efficiency by eliminating the drying step typically required after conventional dye baths.

Adsorption Studies

Another research effort investigated the adsorption behavior of this compound on activated carbon derived from Holm Oak acorns. The study analyzed various factors affecting adsorption kinetics and thermodynamics, providing insights into how this dye interacts with different substrates . Such studies are crucial for developing effective wastewater treatment methods aimed at removing synthetic dyes from industrial effluents.

Mécanisme D'action

The mechanism of action of Disperse Orange 30 involves its interaction with specific molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules . The pathways involved in these interactions are still under investigation, but they are believed to include binding to proteins and nucleic acids .

Comparaison Avec Des Composés Similaires

Similar Compounds

Disperse Orange 25: Similar in structure but lacks the cyanoethyl group.

Disperse Red 1: Contains a different aromatic system and lacks the nitro group.

Disperse Yellow 3: Similar azo dye but with different substituents on the aromatic rings.

Uniqueness

Disperse Orange 30 is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties . This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .

Activité Biologique

Disperse Orange 30 (C.I. 12223) is a synthetic dye widely utilized in textile applications, particularly for dyeing polyester fibers. Its vibrant color and good lightfastness make it desirable in various industrial processes. However, concerns regarding its biological activity, particularly its environmental impact and potential toxicity, have emerged in recent research. This article delves into the biological activity associated with this compound, including its degradation, toxicity, and interactions with biological systems.

This compound is an azo dye characterized by its bright orange hue. It is synthesized through various chemical processes that typically involve diazotization and coupling reactions. The dye's structure contributes to its stability and affinity for synthetic fibers, making it effective in textile dyeing applications.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly concerning its environmental persistence and toxicity to aquatic organisms. Several studies have highlighted the following key aspects:

- Toxicity : this compound has been classified under various assessments regarding its safety. It has raised concerns about potential carcinogenic effects and toxicity to aquatic life, prompting regulatory scrutiny in multiple jurisdictions.

- Biodegradability : Studies have shown that certain microbial strains can degrade this compound effectively. For instance, Pseudomonas DL17 has been identified as a potent biodegrader of azo dyes, including this compound, demonstrating complete mineralization within 24 hours under optimal conditions .

Case Study 1: Biodegradation by Pseudomonas DL17

A study conducted by Jadhav et al. (2021) focused on the biodegradation of this compound by the alkaliphilic strain Pseudomonas DL17 isolated from Lonar Lake in India. The study's findings are summarized in Table 1.

| Parameter | Value |

|---|---|

| Initial Dye Concentration | 100-300 mg/L |

| Time for Complete Mineralization | 24 hours |

| Key Enzymes Involved | Azo reductase, CYP450 |

| pH of Optimal Activity | 9.0 |

| Temperature | 37°C |

The degradation pathway involved the cleavage of the azo bond by azo reductase enzymes, leading to the formation of less harmful metabolites such as p-nitroaniline and catechol .

Case Study 2: Environmental Impact Assessment

Another study assessed the environmental impact of this compound on aquatic organisms. The findings indicated that exposure to this dye significantly reduced photosynthesis rates in aquatic plants and affected oxygen solubility in water bodies, posing a risk to aquatic ecosystems .

Mechanisms of Toxicity

The mechanisms underlying the toxicity of this compound include:

- Reactive Oxygen Species (ROS) Generation : Similar to other azo dyes, this compound can generate reactive oxygen species upon photolysis or metabolic activation. These ROS can lead to oxidative stress in cells, damaging cellular components such as DNA and lipids.

- Bioaccumulation Potential : The dye's hydrophobic nature allows it to accumulate in the tissues of aquatic organisms, potentially leading to long-term ecological consequences.

Propriétés

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYWXVRNREIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063745 | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.